molecular formula C23H24ClNO4 B14940918 1-[2-(4-chlorophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

1-[2-(4-chlorophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B14940918
M. Wt: 413.9 g/mol
InChI Key: MTYBLCTXKDTGDI-UHFFFAOYSA-N
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Description

1-[2-(4-chlorophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxy group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-chlorophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps. One common method includes the condensation of 4-chlorobenzaldehyde with a suitable amine to form an intermediate, which is then subjected to cyclization and further functionalization to introduce the hydroxy and methoxy groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-chlorophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can yield an alcohol .

Scientific Research Applications

1-[2-(4-chlorophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-chlorophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H24ClNO4

Molecular Weight

413.9 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C23H24ClNO4/c1-13-11-22(2,3)25-20-17(13)9-16(29-4)10-18(20)23(28,21(25)27)12-19(26)14-5-7-15(24)8-6-14/h5-10,13,28H,11-12H2,1-4H3

InChI Key

MTYBLCTXKDTGDI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C1C=C(C=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)Cl)O)OC)(C)C

Origin of Product

United States

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